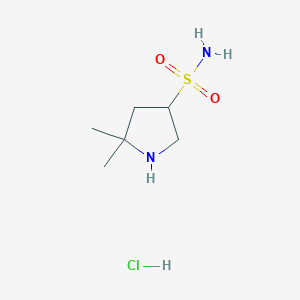

5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride

Description

5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride is a pyrrolidine derivative characterized by a sulfonamide group at the 3-position and dimethyl substitutions at the 5,5-positions of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

5,5-dimethylpyrrolidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6(2)3-5(4-8-6)11(7,9)10;/h5,8H,3-4H2,1-2H3,(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWOKDPNUWABJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)S(=O)(=O)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group. The hydrochloride salt is then formed by reacting the sulfonamide with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being investigated for its potential use in treating diseases such as cancer and bacterial infections.

Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural similarities with several pyrrolidine-based hydrochlorides, as highlighted in the evidence:

Functional and Pharmacological Differences

- Sulfonamide Group Impact : The sulfonamide moiety in 5,5-dimethylpyrrolidine-3-sulfonamide hydrochloride introduces hydrogen-bonding capacity and acidity (pKa ~10–11), distinguishing it from analogs like 3,4-dimethylpyrrolidine hydrochloride, which lack this functional group. This feature may enhance binding to biological targets such as carbonic anhydrases or proteases .

- Salt Form and Solubility : As a hydrochloride salt, it shares improved aqueous solubility with compounds like ranitidine hydrochloride (Table 3, ) and anagrelide hydrochloride (). However, its dimethyl substitutions may reduce solubility compared to simpler analogs like 3-methylpyrrolidine hydrochloride .

Biological Activity

5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride, also referred to as N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a sulfonamide functional group, contributing to its unique chemical properties. The presence of dimethyl groups enhances its lipophilicity, which may facilitate cellular penetration and interaction with various biological targets.

The biological activity of 5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

- Sulfonamide Group : This functional group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Lipophilicity : The dimethyl groups increase the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.

2. Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs). In one study, novel derivatives demonstrated inhibitory activity against different human CA isoforms, suggesting potential applications in treating conditions like glaucoma and cancer .

3. Neuroprotective Effects

Recent studies have explored the role of sulfonamide derivatives in neuroprotection. Compounds designed as multitarget-directed ligands (MTDLs) have shown promise in treating Alzheimer's disease by targeting cholinesterase inhibition and calcium channel blockade . These mechanisms are critical in preventing neurodegeneration associated with Alzheimer's.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

In a study focusing on multitarget-directed ligands for Alzheimer's disease therapy, researchers synthesized compounds that combined sulfonamide moieties with dihydropyridine cores. These compounds exhibited simultaneous cholinesterase inhibition and antioxidant activity, highlighting the therapeutic potential of such hybrids in neurodegenerative diseases .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonylation of 5,5-dimethylpyrrolidine using sulfonyl chlorides under controlled pH (e.g., aqueous NaOH) to form the sulfonamide intermediate. Purification may involve recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Post-synthesis, confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C in DMSO-d₆) . Hydrochloride salt formation requires titration with HCl in anhydrous ether, followed by vacuum drying.

Q. How can researchers address the lack of reported solubility data for this compound?

- Methodological Answer : Perform a tiered solubility screen:

Primary solvents : Test water, DMSO, methanol, and ethanol using a gravimetric approach (e.g., saturate 1 mL solvent, filter, evaporate, and weigh residue).

pH-dependent solubility : Adjust aqueous solutions to pH 2–12 using HCl/NaOH and measure solubility via UV-Vis spectroscopy (calibration curve required) .

Co-solvency : Explore binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min) to detect impurities (<0.1% threshold) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₆H₁₃N₂O₂S·HCl: 228.06 Da) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrochloride hydration/dehydration behavior .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model sulfonylation transition states and identify energy barriers .

- Solvent Screening : Use COSMO-RS simulations to predict solvent efficacy for intermediate solubility and reaction yield .

- Machine Learning : Train models on existing sulfonamide synthesis data (e.g., temperature, catalyst loading) to recommend optimal conditions .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/oxidative conditions (0.1N HCl, 3% H₂O₂) to generate degradation products .

- LC-MS/MS : Compare degradation profiles with pharmacopeial reference standards (e.g., BP/EP impurities) using targeted MRM transitions .

- NMR Spectroscopy : Assign impurity signals via 2D experiments (HSQC, HMBC) to differentiate regioisomers or sulfonic acid byproducts .

Q. How can contradictory physicochemical data (e.g., solubility, stability) be resolved experimentally?

- Methodological Answer :

- Interlaboratory Validation : Replicate experiments across ≥3 labs using standardized protocols (e.g., USP <1236> for solubility) to identify methodological variability .

- Dynamic Vapor Sorption (DVS) : Resolve stability contradictions by measuring hygroscopicity under controlled RH (0%–90%) to assess hydrochloride deliquescence .

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, humidity) affecting stability .

Q. What advanced reactor designs improve yield and scalability for this compound’s synthesis?

- Methodological Answer :

- Microfluidic Reactors : Enhance mixing efficiency and heat transfer for sulfonylation, reducing reaction time from hours to minutes .

- Continuous Flow Systems : Integrate in-line PAT tools (e.g., FTIR, Raman) for real-time monitoring of intermediate formation .

- Membrane Reactors : Use nanofiltration membranes to separate unreacted reagents and recycle catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.